5-(3-fluoro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3-Fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorinated Phenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Oxolane Ring: This can be done through nucleophilic substitution reactions.
Addition of the Trimethoxyphenyl Group: This step may involve coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Explored for its use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-(3-Fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
- **5-(3-Fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and its potential applications across various fields. Its fluorinated phenyl group, oxolane ring, and trimethoxyphenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H29FN2O6 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H29FN2O6/c1-16-7-8-18(12-20(16)27)22-13-21(28-35-22)26(30)29(15-19-6-5-9-34-19)14-17-10-23(31-2)25(33-4)24(11-17)32-3/h7-8,10-13,19H,5-6,9,14-15H2,1-4H3 |
InChI Key |
UNDDIUGIJSBKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3CCCO3)CC4=CC(=C(C(=C4)OC)OC)OC)F |
Origin of Product |
United States |
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